(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy-substituted indole moiety, and an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Attachment of the indole moiety: The indole derivative is introduced through a condensation reaction with the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(bromomethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one
- (4E)-3-(methyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one
Uniqueness
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
The compound (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one , with the CAS number 1142199-58-3 , is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, cytotoxicity, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C14H11ClN2O3 with a molar mass of 290.7 g/mol . The structure features a chloromethyl group and a methoxy-substituted indole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H11ClN2O3 |
Molar Mass | 290.7 g/mol |
CAS Number | 1142199-58-3 |
Hazard Class | Irritant |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in tumor progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways associated with cancer.
- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those related to apoptosis and cell proliferation.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound exhibits an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
HeLa | 12.0 | ROS generation and cell cycle arrest |
A549 | 15.3 | Enzyme inhibition (COX/LOX) |
Case Studies
A notable study published in a peer-reviewed journal evaluated the compound's effects on breast cancer cells. The researchers found that treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment.
- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced proliferation rates.
Another study focused on the compound's anti-inflammatory properties, demonstrating its ability to reduce pro-inflammatory cytokine production in macrophages.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3/b8-4+ |
InChI Key |
SKXSVAZIUJUKHG-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(NOC3=O)CCl |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl |
Origin of Product |
United States |
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